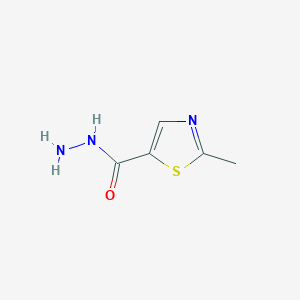

2-Methyl-1,3-thiazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-7-2-4(10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGDXBJEPCKVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409316-66-1 | |

| Record name | 2-methylthiazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyl 1,3 Thiazole 5 Carbohydrazide

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orgscitepress.org This process involves breaking bonds (disconnections) and converting one functional group into another (functional group interconversion, FGI) to map out a viable synthetic pathway. researchgate.netox.ac.uk

The primary challenge in synthesizing the target molecule is the formation of the substituted 1,3-thiazole ring. A logical disconnection approach breaks the heterocyclic ring to reveal simpler acyclic precursors.

The most prominent and widely applied disconnection strategy for the 1,3-thiazole core is based on the Hantzsch thiazole (B1198619) synthesis. researchgate.net This approach involves disconnecting two key bonds: the N1-C2 bond and the S-C5 bond. This deconstruction leads to two fundamental building blocks:

A thioamide component , which provides the N1, C2, and S atoms. For the target molecule, the presence of a methyl group at the C2 position points to thioacetamide (B46855) as the logical precursor.

An α-halocarbonyl component , which provides the C4 and C5 atoms. The carbohydrazide (B1668358) at C5 suggests that this precursor would be an α-halo-β-ketoester or a related derivative, such as ethyl 2-chloro-3-oxobutanoate.

This disconnection strategy is powerful because it simplifies a complex heterocycle into two readily accessible starting materials.

Table 1: Retrosynthetic Disconnection of the Thiazole Ring

| Bond Cleavage (Disconnection) | Synthon Generated | Synthetic Equivalent (Reagent) |

|---|---|---|

| N1-C2 and S-C5 | Thioacetamide synthon and an α-acyl carbanion synthon | Thioacetamide |

The carbohydrazide functional group (-CONHNH₂) is rarely installed directly. A more common and efficient strategy involves its formation via Functional Group Interconversion (FGI) from a more stable precursor, typically a carboxylic acid ester. researchgate.netox.ac.uk

Therefore, the retrosynthetic analysis involves the following FGI step:

Target Molecule (Carbohydrazide) ⟹ Carboxylic Acid Ester

This disconnection is highly practical as the ester group is a common outcome of many thiazole ring-forming reactions, including the Hantzsch synthesis when an α-halo-β-ketoester is used. The subsequent conversion of the ester to the hydrazide is a standard, high-yielding transformation. This leads to the key intermediate, ethyl 2-methyl-1,3-thiazole-5-carboxylate.

Classical Synthetic Routes to 2-Methyl-1,3-thiazole-5-carbohydrazide

The forward synthesis, guided by the retrosynthetic analysis, typically involves a two-step sequence: thiazole ring formation followed by the introduction of the carbohydrazide group.

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-methyl-1,3-thiazole ring system. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. researchgate.netnih.gov To obtain the required substitution pattern for the target molecule's precursor, thioacetamide is reacted with an ethyl 2-halo-3-oxobutanoate. The reaction proceeds via initial S-alkylation of the thioacetamide by the α-haloketone, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring. nih.gov

The general reaction is:

Thioacetamide + Ethyl 2-chloro-3-oxobutanoate → Ethyl 2-methyl-1,3-thiazole-5-carboxylate + HCl + H₂O

This condensation is typically performed in a solvent like ethanol (B145695) and can be heated under reflux to ensure completion. nih.gov

Table 2: Typical Reaction Conditions for Hantzsch Thiazole Synthesis

| Reactant A | Reactant B | Solvent | Conditions | Product |

|---|---|---|---|---|

| Thioacetamide | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | Ethyl 2-methyl-1,3-thiazole-5-carboxylate |

The final step in the classical synthesis is the conversion of the ester intermediate into the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. The ethyl 2-methyl-1,3-thiazole-5-carboxylate intermediate is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. google.comgoogle.com

The reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the stable carbohydrazide product. researchgate.net The reaction is generally clean and proceeds in high yield. mdpi.com

Table 3: Conditions for the Conversion of Ester to Carbohydrazide

| Starting Material | Reagent | Solvent | Reaction Time | Conditions |

|---|---|---|---|---|

| Ethyl 2-methyl-1,3-thiazole-5-carboxylate | Hydrazine hydrate (80-99%) | Ethanol | 3-6 hours | Reflux mdpi.com |

Modern and Green Chemistry Approaches in Synthesis

While classical methods are robust, modern synthetic chemistry emphasizes the use of greener, more efficient, and environmentally benign techniques. sciencescholar.us These principles can be applied to the synthesis of this compound.

Emerging strategies focus on reducing reaction times, minimizing waste, and avoiding hazardous solvents and reagents. conicet.gov.ar

Microwave-Assisted Synthesis: Both the initial Hantzsch condensation and the subsequent hydrazinolysis can be significantly accelerated using microwave irradiation. sciencescholar.us This technique often leads to higher yields in shorter reaction times compared to conventional heating.

Solvent-Free Reactions: Performing condensation reactions under solvent-free or solid-phase conditions reduces the use of volatile organic compounds (VOCs). conicet.gov.ar For instance, grinding the reactants together, sometimes with a solid acid catalyst, can initiate the reaction. sciencescholar.us

Green Catalysts: The use of biodegradable and non-toxic catalysts, such as citric acid from lemon juice, has been explored for condensation reactions leading to heterocyclic systems. nih.gov This avoids the use of strong mineral acids.

These modern approaches offer sustainable alternatives to traditional synthetic protocols, aligning with the growing demand for environmentally responsible chemical manufacturing. uni-bayreuth.deresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgscielo.org.za This technology is particularly effective for the synthesis of heterocyclic compounds like thiazoles and their derivatives. jetir.org

The synthesis of carbohydrazide derivatives of the thiazole family can be significantly enhanced through microwave irradiation. For instance, the cyclization of a related compound, 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide, to form triazole and thiadiazole derivatives has been successfully achieved under microwave conditions, yielding products in as little as a few minutes with high yields. nih.gov Similarly, various hydrazinyl thiazole derivatives have been synthesized efficiently using one-pot, solvent-free microwave-assisted methods, highlighting the green chemistry benefits of this approach. jetir.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Triazole/Thiadiazole Cyclization | > 4 hours | ~1 minute | Significant | nih.gov |

| Quinoline Synthesis | 4 hours | 10 seconds | Substantial | nih.gov |

| Benzodiazepine Synthesis | Not specified | Not specified | 62-65% to 92-97% | nih.gov |

Catalyst-Mediated Synthesis and Reaction Optimization

Catalysts play a crucial role in the synthesis and functionalization of thiazole rings, enabling reactions that would otherwise be difficult or inefficient. Palladium-catalyzed cross-coupling reactions, for example, are a well-established method for forming C-C bonds in heterocyclic systems. google.comgoogle.com One relevant strategy is the alkoxycarbonylation of a halogenated thiazole precursor. google.com In this type of reaction, a bromo- or iodo-thiazole is reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) to yield the corresponding thiazole carboxylic acid ester, a direct precursor to the carbohydrazide. google.comgoogle.com

Copper-catalyzed reactions have also proven effective for the direct C-H arylation of thiazoles, offering a more atom-economical route by avoiding the pre-functionalization step of halogenation. organic-chemistry.org Furthermore, rhodium catalysts can be employed in the synthesis of the thiazole scaffold itself from precursors like 1-sulfonyl-1,2,3-triazoles and thionoesters. organic-chemistry.org Optimization of these catalytic processes involves screening different catalysts, ligands, bases, and solvents to maximize yield and selectivity.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient and convergent approach to complex molecules. researchgate.net The quintessential method for synthesizing the thiazole ring, the Hantzsch thiazole synthesis, is a classic example of an MCR. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Modern MCRs have been developed for the one-pot synthesis of highly functionalized thiazole derivatives. For instance, ethyl-thiazole-5-carboxylate derivatives can be assembled in a one-pot reaction, demonstrating the power of MCRs in rapidly building the core scaffold. mdpi.com The use of MCRs in conjunction with electrochemical synthesis or other green chemistry techniques is a growing area of research, aiming to create more sustainable and efficient pathways to heterocyclic compounds. researchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, primarily the corresponding carboxylic acid ester and halogenated thiazole derivatives.

Preparation of Thiazole Carboxylic Acid Esters

The most direct precursor to a carbohydrazide is the corresponding ester, which can be converted via reaction with hydrazine hydrate. The synthesis of ethyl 2-methyl-1,3-thiazole-5-carboxylate is therefore a critical step. A common and effective method is the Hantzsch thiazole synthesis. mdpi.com This involves the reaction between a thioamide (in this case, thioacetamide) and an ethyl ester of an α-halo-β-keto acid, such as ethyl 2-chloroacetoacetate or ethyl 2-bromo-3-oxobutanoate. tandfonline.comgoogle.com

An efficient one-pot procedure has been described for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. tandfonline.com This method starts from ethyl acetoacetate, which is first brominated using N-bromosuccinimide (NBS) and then reacted in situ with a thiourea (B124793) or thioamide to yield the target thiazole ester in good yields. tandfonline.com

Table 2: Representative Synthesis of Ethyl 2-Methylthiazole-5-Carboxylate

| Starting Materials | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Thioacetamide, Ethyl 2-chloroacetoacetate | Base | Hantzsch Condensation | Ethyl 2-methyl-4-phenylthiazole-5-carboxylate | mdpi.com |

| Ethyl acetoacetate, Thioacetamide | N-Bromosuccinimide (NBS) | One-Pot Bromination/Cyclization | Ethyl 2-amino-4-methylthiazole-5-carboxylate | tandfonline.com |

The resulting ester, such as ethyl 2-methyl-1,3-thiazole-5-carboxylate (C₇H₉NO₂S), can then be reacted with hydrazine monohydrate, typically in an alcoholic solvent under reflux, to afford this compound. chemsynthesis.commdpi.com

Synthesis of Halogenated Thiazole Derivatives

Halogenated thiazoles are versatile intermediates that can be converted into the target carbohydrazide structure through methods like palladium-catalyzed carbonylation followed by hydrazinolysis. google.comresearchgate.net The synthesis of these halogenated precursors is a key enabling step.

5-Bromothiazole can be prepared and subsequently converted to thiazole-5-carboxylic acid via a halogen-metal exchange followed by carboxylation with CO₂. researchgate.net For substituted thiazoles, direct bromination can be employed. For example, bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole using bromine in an acidic medium yields the α-bromoketone 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which is a highly reactive intermediate for further synthesis. nih.gov

Another route involves building the thiazole ring with a halogen already in place on one of the precursors. For instance, a substituted 2-bromophenyl thioamide can be used in a Hantzsch synthesis to produce a 2-(bromophenyl)thiazole derivative. google.com A Sandmeyer reaction on an aminothiazole can also be used to introduce a halogen atom onto the thiazole ring. google.compatsnap.com

Chemical Reactivity and Derivatization of 2 Methyl 1,3 Thiazole 5 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group (-CONHNH2) is a key site for the derivatization of 2-Methyl-1,3-thiazole-5-carbohydrazide, participating in a variety of condensation, cyclization, and substitution reactions.

Formation of Hydrazones and Schiff Bases

The terminal amino group of the carbohydrazide readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. This reaction is a cornerstone for the synthesis of numerous biologically active molecules. The general reaction involves the acid-catalyzed condensation of the carbohydrazide with a carbonyl compound, leading to the formation of an imine linkage (-N=CH-). numberanalytics.comnih.gov

For instance, 2-(2,5-dimethylthiazol-4-yl) hydrazide, a related compound, reacts with various substituted aromatic aldehydes in ethanol (B145695) with a few drops of glacial acetic acid to yield the corresponding hydrazone derivatives. researchgate.net Similarly, N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives have been synthesized through the reaction of (thiazolyl)acetohydrazide with benzaldehyde. researchgate.net The synthesis of N′-arylidene-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides has been achieved by reacting 2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides with aryl aldehydes in methanol (B129727) with an acetic acid catalyst. nih.gov

Table 1: Examples of Hydrazone and Schiff Base Formation from Thiazole (B1198619) Carbohydrazide Derivatives

| Starting Thiazole Derivative | Carbonyl Compound | Product | Reference |

| 2-(2,5-dimethylthiazol-4-yl) hydrazide | Substituted aromatic aldehydes | N'-substituted benzylidene-2-(2,5-dimethylthiazol-4-yl)hydrazide | researchgate.net |

| (Thiazolyl)acetohydrazide | Benzaldehyde | N'-benzylidene-N-(thiazolyl)acetohydrazide | researchgate.net |

| 2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazide | Aryl aldehydes | N′-arylidene-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazide | nih.gov |

| 2-amino benzo[d]thiazole | Aromatic aldehydes | N-(benzo[d]thiazol-2-yl)methanimine derivatives | google.com |

Cyclocondensation Reactions to Form Fused Heterocycles (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

The carbohydrazide moiety serves as a versatile precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the carbohydrazide with a one- or two-carbon synthon, leading to the formation of oxadiazoles, thiadiazoles, or triazoles.

Oxadiazoles: 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from carbohydrazides through various methods. One common approach involves the cyclization of N-acylhydrazones. For example, 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide can be converted to thiazolyl 1,3,4-oxadiazole derivatives by cyclization with acetic anhydride (B1165640) or propionic anhydride. connectjournals.com Another method involves the direct annulation of hydrazides with methyl ketones using K2CO3 as a base, which proceeds through an unexpected C-C bond cleavage. nih.gov The reaction of carbohydrazides with phosphorus oxychloride can also yield 1,3,4-oxadiazoles. pharmaguideline.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from carbohydrazide precursors often involves the use of thiocarbonyl compounds. For instance, reaction of a hydrazide with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbazate salt, which can then be cyclized to a 1,3,4-thiadiazole-2-thione derivative. nih.gov Thiosemicarbazides, derived from carbohydrazides, can also be cyclized to form 1,3,4-thiadiazoles. nih.gov

Triazoles: 1,2,4-Triazole derivatives can be synthesized from carbohydrazides through several routes. One method involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300), which is then cyclized in the presence of a base. nih.gov Another approach is the reaction of a potassium dithiocarbazate salt (derived from a carbohydrazide and carbon disulfide) with hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thione. nih.gov The reaction of hydrazides with carbon disulfide and subsequent treatment with hydrazine hydrate is a known method for preparing triazole systems. nih.gov

Table 2: Synthesis of Fused Heterocycles from Thiazole Carbohydrazide Derivatives

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

| 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide | Acetic anhydride | 1,3,4-Oxadiazole | connectjournals.com |

| Hydrazide | Methyl ketones, K2CO3 | 1,3,4-Oxadiazole | nih.gov |

| Hydrazide | POCl3 | 1,3,4-Oxadiazole | pharmaguideline.com |

| Hydrazide | CS2, KOH | 1,3,4-Thiadiazole-2-thione | nih.gov |

| Thiosemicarbazide | - | 1,3,4-Thiadiazole | nih.gov |

| Hydrazide | Isothiocyanate, NaOH | 1,2,4-Triazole | nih.gov |

| Hydrazide | CS2, KOH, Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thione | nih.gov |

| Hydrazide | CS2, Hydrazine hydrate | 1,2,4-Triazole | nih.gov |

Acylation and Alkylation Reactions

The nucleophilic nitrogen atoms of the carbohydrazide moiety can undergo acylation and alkylation reactions.

Acylation: Acylation of the carbohydrazide can occur at the terminal amino group. For example, N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives have been synthesized by the acetylation of 2-(2-benzylidenehydrazinyl)thiazole derivatives with acetic anhydride in the presence of pyridine. researchgate.net This suggests that the hydrazone nitrogen is nucleophilic enough to attack the acylating agent. N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine. nih.gov

Synthesis of Thiosemicarbazides from the Carbohydrazide

The reaction of a carbohydrazide with an isothiocyanate is a standard method for the synthesis of 1,4-disubstituted thiosemicarbazides. ias.ac.inchemicalbook.com This reaction involves the nucleophilic addition of the terminal amino group of the carbohydrazide to the electrophilic carbon of the isothiocyanate. For example, 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides were synthesized by heating 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide with various isothiocyanates in methanol. cdnsciencepub.com Similarly, thiosemicarbazides can be prepared by heating carbohydrazides with ammonium (B1175870) thiocyanate (B1210189) in acetone. ias.ac.in The reaction of hydrazides with carbon disulfide can also lead to thiosemicarbazide derivatives, often as intermediates in the synthesis of thiadiazoles. researchgate.net

Reactions of the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle and can undergo substitution reactions, although its reactivity is influenced by the substituents present.

Substitution Reactions on the Thiazole Nucleus

The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is directed by the electronic nature of the ring and the existing substituents. numberanalytics.com

Electrophilic Substitution: Electrophilic substitution on the thiazole ring generally occurs at the C5 position, which is the most electron-rich carbon. chemicalbook.com However, the presence of the electron-withdrawing carbohydrazide group at the C5 position of this compound would deactivate this position towards further electrophilic attack. The 2-methyl group is an electron-donating group and would favor electrophilic attack at the C5 position. pharmaguideline.com

Halogenation: Halogenation of thiazoles can be achieved using various reagents. For example, 2-aminothiazoles can be regioselectively halogenated at the C5 position using copper(II) halides (CuX2, where X = Cl, Br). nih.gov

Nitration: Nitration of thiazoles typically requires strong conditions. For instance, 2-methylthiazole (B1294427) can be nitrated to give 2-methyl-5-nitrothiazole (B99729) in low yield. ias.ac.inacs.org The nitration of 2-acetamidothiazole (B125242) with a mixture of nitric and sulfuric acid yields 2-acetamido-5-nitrothiazole. cdnsciencepub.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and is susceptible to nucleophilic attack, especially if there is a good leaving group at this position. pharmaguideline.comchemicalbook.com While this compound does not have a leaving group at the C2 position, this reactivity pattern is important for understanding the chemistry of thiazole derivatives.

Functionalization at Methyl Group

The methyl group at the C2 position of the thiazole ring is known to be reactive. Due to the electron-withdrawing nature of the adjacent ring nitrogen, the protons on the C2-methyl group are acidic and can be removed by a strong base. This deprotonation generates a carbanion that can subsequently react with various electrophiles.

While specific literature detailing the functionalization of the methyl group for this compound is limited, the general reactivity of 2-methylthiazole derivatives suggests potential for reactions such as condensation. For instance, the methyl groups of various thiazole derivatives are known to react with aromatic aldehydes in condensation reactions. This reactivity is exemplified in related heterocyclic systems, where Knoevenagel condensation occurs between aldehydes and the active methyl group of 2-methyl-thiazolo[4,5-b]pyrazines. Such reactions typically proceed smoothly and are useful for creating new olefinic linkages, thereby expanding the molecular complexity of the parent scaffold.

Development of Hybrid Scaffolds Incorporating this compound

The concept of molecular hybridization, which involves combining two or more pharmacologically active scaffolds into a single molecule, is a prominent strategy in drug design. researchgate.net This approach aims to create hybrid compounds with potentially enhanced biological activity or improved selectivity. rsc.orgmdpi.comnih.gov The carbohydrazide group of this compound is an excellent functional handle for synthesizing such hybrid molecules.

One of the most direct methods for derivatization is the condensation of the terminal amino group of the carbohydrazide with various aldehydes and ketones. This reaction typically takes place under reflux in a suitable solvent like ethanol, often with an acid catalyst, to yield a series of N-acylhydrazones. mdpi.comworldscientificnews.comnih.govmdpi.com These acylhydrazone derivatives are themselves a class of compounds with significant biological interest and represent a straightforward way to create thiazole-based hybrid structures. nih.govresearchgate.net For example, reacting a thiazole carbohydrazide with a range of substituted benzaldehydes generates a library of hybrid molecules where the thiazole core is linked to different phenyl groups via a hydrazone bridge. mdpi.comresearchgate.net

The following table details the synthesis of various acylhydrazone derivatives from a structurally similar starting material, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, demonstrating the versatility of this synthetic route. mdpi.comnih.gov

| Starting Thiazole-carbohydrazide | Aldehyde Reactant | Resulting Hybrid Acylhydrazone Product | Yield (%) |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 2-Methoxybenzaldehyde | N′-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 98% |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Chlorobenzaldehyde | N′-(4-Chlorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 95% |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Fluorobenzaldehyde | N′-(4-Fluorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 90% |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Hydroxybenzaldehyde | N′-(4-Hydroxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 85% |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 2,4-Dichlorobenzaldehyde | N′-(2,4-Dichlorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 99% |

Beyond acylhydrazone formation, the carbohydrazide moiety is a key precursor for synthesizing more complex heterocyclic systems. Through cyclization reactions, the thiazole scaffold can be fused or linked to other heterocyclic rings like pyrazoles or thiadiazoles, creating diverse and novel hybrid molecules. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov For instance, the carbohydrazide can be converted into a thiosemicarbazide intermediate, which can then undergo cyclization with reagents like α-haloketones to yield thiazole-thiadiazole hybrids. nih.gov Similarly, reaction with dicarbonyl compounds can lead to the formation of pyrazole-thiazole hybrids, a class of compounds that has attracted significant interest. rsc.orgresearchgate.netacs.org These synthetic strategies highlight the role of this compound as a valuable building block for generating a wide array of hybrid molecular scaffolds.

Advanced Spectroscopic and Mechanistic Characterization Studies

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D-NMR) for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Methyl-1,3-thiazole-5-carbohydrazide in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, while 2D-NMR experiments would confirm connectivity and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The methyl protons (CH₃) attached to the C2 position of the thiazole (B1198619) ring would typically appear as a sharp singlet in the upfield region. The lone proton on the thiazole ring (H4) would resonate as a singlet further downfield. The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) would present as broad singlets, with their chemical shifts being sensitive to solvent and temperature. Specifically, the NH proton is generally observed at a lower field than the terminal NH₂ protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The methyl carbon (CH₃) would be found at the highest field. The carbons of the thiazole ring (C2, C4, and C5) would resonate in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents. The C2 carbon, being adjacent to two heteroatoms, is expected to be significantly downfield. The carbonyl carbon (C=O) of the hydrazide group would appear at the lowest field, a characteristic feature for this functional group. nih.govresearchgate.net For instance, in related N'-arylidene-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides, the thiazole carbons C2, C4, and C5 are observed in the ranges of 168.3–168.9 ppm, 140.4–148.5 ppm, and 109.9–116.7 ppm, respectively. nih.gov The carbonyl carbon typically resonates between 148.7 and 157.9 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Based on data from analogous thiazole and carbohydrazide structures)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (on C2) | ~2.5 - 2.8 | Singlet |

| H4 (thiazole ring) | ~8.0 - 8.5 | Singlet |

| NH (hydrazide) | ~9.0 - 11.0 | Broad Singlet |

| NH₂ (hydrazide) | ~4.5 - 5.5 | Broad Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Based on data from analogous thiazole and carbohydrazide structures nih.gov)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (on C2) | ~18 - 22 |

| C4 (thiazole ring) | ~140 - 148 |

| C5 (thiazole ring) | ~115 - 125 |

| C2 (thiazole ring) | ~165 - 170 |

| C=O (carbonyl) | ~155 - 165 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

IR Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. The hydrazide group will produce strong N-H stretching vibrations in the 3200-3400 cm⁻¹ region. nih.gov A strong, sharp band corresponding to the C=O stretching (Amide I band) of the carbonyl group should appear around 1640-1680 cm⁻¹. nih.gov The N-H bending vibration is typically observed near 1600 cm⁻¹. The spectrum will also feature bands for the C=N and C=C stretching vibrations of the thiazole ring in the 1500-1600 cm⁻¹ range. Vibrations involving the C-S bond of the heterocycle are expected at lower frequencies, typically between 600-800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the thiazole ring and the C-S bond would likely yield strong signals in the Raman spectrum. These complementary data sets allow for a more complete assignment of the molecule's vibrational modes.

Table 3: Key Expected IR Absorption Bands for this compound (Based on typical functional group frequencies nih.govresearchgate.net)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Hydrazide (-NHNH₂) | 3200 - 3400 |

| C-H Stretching | Methyl (-CH₃) | 2850 - 3000 |

| C=O Stretching (Amide I) | Carbonyl (-CONH) | 1640 - 1680 |

| N-H Bending | Hydrazide (-NHNH₂) | ~1600 |

| C=N & C=C Stretching | Thiazole Ring | 1500 - 1600 |

| C-S Stretching | Thiazole Ring | 600 - 800 |

Mass Spectrometric Techniques (HRMS, LCMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₅H₇N₃OS), the exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and for studying reaction mixtures. ijpsm.comnih.gov The fragmentation pattern observed in the mass spectrum (often generated by techniques like Electrospray Ionization, ESI) provides structural information. Plausible fragmentation pathways for the title compound could include:

Initial loss of the terminal amino group (•NH₂) or the entire hydrazino group (•NHNH₂).

Cleavage of the amide bond to lose the •CONHNH₂ radical.

Decarbonylation (loss of CO) from the parent or fragment ions.

Fission of the thiazole ring, leading to smaller characteristic fragments.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃OS |

| Molecular Weight (Monoisotopic) | 157.0310 g/mol |

| Common Fragmentation Losses | •NHNH₂, CO, HCN |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related structures, such as Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, provides valuable insights into the expected solid-state conformation. researchgate.net

It is anticipated that the thiazole ring would be essentially planar. researchgate.net The solid-state structure would be heavily influenced by intermolecular hydrogen bonding. The hydrogen bond donor sites (N-H protons of the hydrazide) and acceptor sites (the carbonyl oxygen, the hydrazide nitrogens, and the thiazole nitrogen) would likely form an extensive network, linking molecules into dimers or more complex three-dimensional arrays. researchgate.net These interactions dictate the crystal packing and influence the compound's physical properties, such as melting point and solubility.

Advanced Spectroscopic Methods for Investigating Reaction Mechanisms and Intermediates

Advanced spectroscopic methods are crucial for monitoring chemical reactions in real-time, identifying transient intermediates, and elucidating reaction mechanisms. The carbohydrazide moiety is a versatile functional group, often serving as a precursor for the synthesis of more complex molecules like hydrazones. nih.govmdpi.com

Reaction Monitoring: Techniques like in-situ IR or NMR spectroscopy can track the disappearance of the carbohydrazide starting material and the appearance of product signals. For example, in a condensation reaction with an aldehyde, one would observe the disappearance of the aldehyde C-H and the carbohydrazide NH₂ signals, and the appearance of a new imine (C=N) signal. mdpi.com

Intermediate Identification: LC-MS/MS is a powerful tool for identifying intermediates and products in complex reaction mixtures. nih.gov By analyzing the mass and fragmentation patterns of components separated by LC, one can propose structures for transient species or side products. For instance, in studying the oxidation of this compound, LC-MS/MS could be used to identify hydroxylated or other oxidized derivatives, similar to how it was used to study the oxidation products of 2-methylbenzothiazole. nih.gov These methods provide critical data for understanding reaction pathways and optimizing synthetic procedures.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties and geometric structure of molecules. researchgate.netresearchgate.net For derivatives of 2-methyl-1,3-thiazole-5-carbohydrazide, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G, are employed to determine optimized molecular geometries, bond lengths, and bond angles. kbhgroup.inresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape. kbhgroup.in

DFT is also crucial for predicting the chemical reactivity of these compounds. nih.gov By calculating various quantum chemical descriptors, researchers can gain insights into a molecule's behavior. For instance, studies on related thiazole (B1198619) hydrazones have used DFT to determine parameters like chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S). researchgate.net A higher value for hardness, for example, suggests greater stability and lower reactivity, while softness indicates the opposite. nih.gov These parameters help in understanding the molecule's kinetic stability and its propensity to engage in chemical reactions. researchgate.net

Table 1: Representative Bond Lengths in a Thiazole Derivative Core Structure (Computed via DFT)

| Bond | Typical Length (Å) |

|---|---|

| C=N (thiazole ring) | 1.296 |

| C-N (exocyclic) | 1.287 |

| N-H | 1.014 |

| C-C (aromatic) | 1.390 - 1.407 |

Data synthesized from representative 2-(2-hydrazineyl)thiazole derivative calculations. kbhgroup.in

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to screen and identify potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. For derivatives of this compound, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and receptors. semanticscholar.org

For example, thiazole-based carbohydrazide (B1668358) derivatives have been docked against α-amylase, an enzyme targeted in diabetes management. researchgate.net These studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the enzyme's active site, like Trp59, Tyr62, and Leu162. researchgate.net Similarly, thiazole carboxamide derivatives have been studied as potential COX enzyme inhibitors, with docking used to explain their observed inhibitory activity. nih.gov The results of these simulations, often expressed as a docking score or binding energy, help to rationalize the structure-activity relationship (SAR) and guide the design of more potent analogs. nih.gov

Table 2: Example of Molecular Docking Results for a Thiazole Carbohydrazide Derivative

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity |

|---|---|---|---|

| α-Amylase | Asp197, Glu233, Asp300 | Hydrogen Bonding | High |

| α-Amylase | Trp59, Tyr62, Leu162 | Hydrophobic Interaction | High |

Information based on studies of thiazole carbohydrazide analogs as α-amylase inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is based on the principle that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological effects. ptfarm.pl For thiazole derivatives, 2D and 3D-QSAR models are developed to predict their antimicrobial, anti-inflammatory, or anticancer activities. ijpsdronline.comnih.govlaccei.org

In a typical QSAR study, a set of known molecules is divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Molecular descriptors, which quantify various aspects of a molecule's structure (e.g., topological, electronic, steric properties), are calculated. ptfarm.pl Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create a model that links these descriptors to the observed biological activity (e.g., pIC50). researchgate.netresearchgate.net Successful QSAR models, indicated by high correlation coefficients (R²) and cross-validation scores (q²), can be used to predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis. ijpsdronline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the complex over time, providing deeper insights into the stability and dynamics of the binding. rsc.org

For thiazole-based hydrazones designed as inhibitors, MD simulations are performed to assess the stability of the docked pose. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the key interactions identified in docking are maintained over time. rsc.orgnih.gov Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone helps to confirm the stability of the complex. These simulations can reveal important conformational rearrangements and the role of solvent molecules, providing a more accurate understanding of the binding event than docking alone. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgcureffi.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). pku.edu.cn

For derivatives of this compound, the energies of the HOMO, LUMO, and the HOMO-LUMO energy gap (ΔE) are calculated using DFT. nih.gov This energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity and greater polarizability. nih.govresearchgate.net FMO analysis helps to understand charge transfer within the molecule and its potential for interaction with biological targets. nih.gov For instance, studies on thiazole-based hydrazones have shown that substitutions on the aromatic rings can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential activity. researchgate.netnih.gov

Table 3: Representative FMO Parameters for Thiazole-Based Hydrazones

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| TCAH1 (Unsubstituted) | -6.012 | -2.079 | 3.933 |

| TCAH3 (Methoxy substituted) | -5.799 | -1.676 | 4.123 |

| TCAH4 (Chloro substituted) | -6.171 | -2.529 | 3.642 |

| TCAH8 (Nitro substituted) | -6.581 | -2.986 | 3.595 |

Data from a study on N′-Arylidene-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides (TCAH). nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

In modern drug discovery, evaluating the ADME properties of a compound is as important as assessing its biological activity. Poor pharmacokinetic profiles are a major cause of late-stage drug development failure. In silico ADME prediction allows for the early assessment of a compound's drug-likeness.

For novel thiazole hydrazone and carboxamide derivatives, computational tools are used to predict key ADME parameters. nih.govworldscientificnews.com These include predictions for properties like aqueous solubility, blood-brain barrier penetration, human intestinal absorption, and potential inhibition of cytochrome P450 enzymes. nih.gov Furthermore, compounds are evaluated for their compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five. This rule suggests that orally active drugs should generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Early-stage ADME profiling helps to identify and filter out compounds with likely pharmacokinetic issues, focusing resources on candidates with a higher probability of success. worldscientificnews.com

Mechanistic and in Vitro Biological Activity Investigations

Antimicrobial Activity Studies

The thiazole (B1198619) nucleus is a prominent feature in many antimicrobial drugs, and derivatives of 2-Methyl-1,3-thiazole-5-carbohydrazide have been extensively studied for their ability to combat bacterial, fungal, and mycobacterial infections. dntb.gov.ua

In Vitro Antibacterial Efficacy and Spectrum

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria.

In one study, a series of hydrazones synthesized from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide displayed moderate to good growth inhibition against several bacterial strains. mdpi.comresearchgate.netnih.gov For instance, certain derivatives showed activity comparable to or even greater than the reference antibiotic, gentamicin, against Salmonella enteritidis and Escherichia coli. mdpi.com Another study involving 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide derivatives found that 13 compounds inhibited the growth of Gram-positive strains, with some showing potency twice that of ampicillin (B1664943) against Bacillus subtilis. However, these specific derivatives were inactive against the tested Gram-negative bacteria.

Research on other thiazole hydrazine (B178648) derivatives showed notable efficacy against E. coli, with some compounds exhibiting a lower Minimum Inhibitory Concentration (MIC) than the standard ampicillin. nanobioletters.com Similarly, a synthesized thiazole derivative was found to inhibit the growth of Proteus mirabilis and Listeria monocytogenes with MIC values of 1000 μg/ml and Shigella dysenteriae with a MIC value of 125 μg/ml. nih.gov The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, contributing to their broad-spectrum activity. mdpi.com

Table 1: In Vitro Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | Bacterial Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Hydrazones from 4-methyl-2-(4-aryl)thiazole-5-carbohydrazide | Salmonella enteritidis ATCC 13076 | Inhibition Diameter | Some compounds more potent than gentamicin | mdpi.com |

| Hydrazones from 4-methyl-2-(4-aryl)thiazole-5-carbohydrazide | Escherichia coli ATCC 25922 | Inhibition Diameter | Some compounds showed potential close to gentamicin | mdpi.com |

| Hydrazones from 4-methyl-2-(4-aryl)thiazole-5-carbohydrazide | Listeria monocytogenes ATCC 13932 | Inhibition Diameter | One derivative superior to gentamicin | mdpi.com |

| 2-Acetamido-4-methylthiazole-5-carbohydrazide derivative (6d) | Staphylococcus aureus | MIC | 6.25 µg/mL | |

| 2-Acetamido-4-methylthiazole-5-carbohydrazide derivative (6f) | Staphylococcus aureus | MIC | 6.25 µg/mL | |

| 2-Acetamido-4-methylthiazole-5-carbohydrazide derivative (6d) | Bacillus subtilis | MIC | 6.25 µg/mL | |

| 2-Acetamido-4-methylthiazole-5-carbohydrazide derivative (12f) | Bacillus subtilis | MIC | 6.25 µg/mL | |

| Thiazole hydrazine derivative (4b) | Escherichia coli | MIC | 62.5 µg/mL | nanobioletters.com |

| Thiazole hydrazine derivative (4h) | Escherichia coli | MIC | 62.5 µg/mL | nanobioletters.com |

| Thiazole derivative (Compound 6) | Shigella dysenteriae | MIC | 125 µg/mL | nih.gov |

| Thiazole derivative (Compound 6) | Proteus mirabilis | MIC | 1000 µg/mL | nih.gov |

| Thiazole derivative (Compound 6) | Listeria monocytogenes | MIC | 1000 µg/mL | nih.gov |

In Vitro Antifungal Efficacy and Spectrum

The carbohydrazide (B1668358) core has also been integral to the development of potent antifungal agents. A wide range of derivatives have been tested against various fungal strains, including human pathogens like Candida albicans and plant phytopathogens.

Hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide showed moderate to good growth inhibition against C. albicans. mdpi.comresearchgate.netnih.gov Further studies on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives revealed that some compounds had promising inhibitory activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drug fluconazole. nih.gov For example, compound 7e in one study exhibited a MIC of 3.9 µg/mL compared to 15.62 µg/mL for fluconazole. nih.gov Similarly, other (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against C. albicans strains, with MIC values as low as 0.008–7.81 µg/mL. nih.gov

In the context of agricultural applications, novel thiazolyl hydrazine derivatives have shown excellent activity against phytopathogenic fungi. One compound, 3l, was particularly effective against Botryosphaeria dothidea and Gibberella sanbinetti, with EC50 values (0.59 and 0.69 µg/mL, respectively) superior to several commercial fungicides. semanticscholar.org

Table 2: In Vitro Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | Fungal Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Hydrazones from 4-methyl-2-(4-aryl)thiazole-5-carbohydrazide | Candida albicans ATCC 10231 | Inhibition Diameter | Moderate to good activity | mdpi.comnih.gov |

| 2-Acetamido-4-methylthiazole-5-carbohydrazide derivative (6d) | Candida albicans | MIC | 12.5 µg/mL | |

| Thiazole hydrazine derivative (4b) | Candida albicans | MIC | 250 µg/mL | nanobioletters.com |

| Thiazolyl hydrazine derivative (3l) | Botryosphaeria dothidea | EC50 | 0.59 µg/mL | semanticscholar.org |

| Thiazolyl hydrazine derivative (3l) | Gibberella sanbinetti | EC50 | 0.69 µg/mL | semanticscholar.org |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative (T2) | Candida albicans (clinical isolates) | MIC | 0.008–0.98 µg/mL | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | MIC | 3.9 µg/mL | nih.gov |

Antimycobacterial Activity Studies

The development of new antituberculosis drugs is a global health priority, and thiazole-based compounds have shown promise in this area. Research has demonstrated the potential of this compound derivatives as antimycobacterial agents.

A study focused on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives reported that eight of the synthesized compounds inhibited the growth of Mycobacterium tuberculosis, with MIC values ranging from 50 to 100 μg/ml. rsc.org The parent thiosemicarbazones also showed significant antimycobacterial activity. rsc.org Furthermore, thiazolyl–2-pyrazoline hybrids have been noted for their antituberculosis potential. nih.gov These findings suggest that the thiazole carbohydrazide scaffold is a viable starting point for designing novel treatments for tuberculosis.

Proposed Mechanisms of Antimicrobial Action (e.g., cell wall inhibition, DNA binding)

While the exact mechanisms for this compound itself are not fully elucidated, studies on its derivatives and related thiazole compounds suggest several potential modes of action.

Enzyme Inhibition: A primary mechanism for many thiazole-based antimicrobials is the inhibition of essential microbial enzymes.

DNA Gyrase and Topoisomerase IV: Some thiazole derivatives act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. nih.gov

FtsZ Polymerization: Certain thiazole-quinolinium derivatives have been found to induce FtsZ polymerization in bacterial cells, disrupting a critical step in bacterial cell division. jchemrev.comjchemrev.com

Lanosterol (B1674476) C14α-demethylase (CYP51): In fungi, azole drugs commonly target the ergosterol (B1671047) biosynthesis pathway. Thiazole derivatives, particularly in the context of anti-Candida activity, are proposed to inhibit lanosterol C14α-demethylase, which disrupts fungal cell membrane integrity. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Some novel thiazole carboxamides have been designed as succinate dehydrogenase inhibitors, targeting the tricarboxylic acid (TCA) cycle in fungi. nih.gov

Cell Membrane/Wall Disruption: The amphiphilic nature of some thiazole derivatives allows them to embed within and disrupt the microbial cell membrane. mdpi.com Other studies suggest that the mode of action for certain antifungal thiazoles may be related to damaging the structure of the fungal cell wall and/or cell membrane. nih.gov

Structure-Activity Relationships (SAR) in Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research has identified several key structural features that influence their biological activity.

Substituents on the Hydrazone Moiety: The group attached to the hydrazone function significantly impacts activity. For 2-acetamido-4-methylthiazole-5-carbohydrazide derivatives, aryl substituents on the derived thiosemicarbazide (B42300) (compounds 6d–f) led to markedly better antibacterial and antifungal activities compared to alkyl or aralkyl moieties (compounds 6a–c).

The Hydrazone Bridge: The presence of a hydrazone linkage at the C2 position of the thiazole ring appears to enhance antifungal potency. A study comparing 4-phenyl-1,3-thiazole derivatives with 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives found the latter to be superior anti-Candida agents. nih.govmdpi.com

Substituents on the Thiazole Ring: Modifications to the thiazole ring itself are pivotal. For example, substituting the thiazole ring with an arendiazo group was found to expand the antibacterial spectrum. nih.gov In another series, a p-bromophenyl group at the fourth position of the thiazole ring increased both antifungal and antituberculosis activities. nih.gov

Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to interact with and penetrate microbial membranes, thereby affecting its biological activity. ekb.eg

Anticancer Activity Research

In addition to antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds in anticancer research. The combination of the thiazole ring with a hydrazide or carboxamide moiety has been a fruitful strategy in designing novel cytotoxic agents. dergipark.org.trnih.gov

In vitro studies have demonstrated the efficacy of these compounds against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colon cancer lines. dergipark.org.trnih.govmdpi.commdpi.com A series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety showed potent inhibitory activity, with some compounds exhibiting IC50 values as low as 1.11 μg/mL against HepG2 cells. nih.gov Another study on thiazole-hydrazide analogs found that para-chlorophenyl substitution on the thiazole ring resulted in a better anticancer profile against A549 and MCF7 cells. dergipark.org.tr

The mechanism of anticancer action for these derivatives often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. dergipark.org.trnih.gov For example, flow cytometry analysis revealed that specific thiazole derivatives could induce apoptosis in HepG2 cells by causing S-phase cell-cycle arrest. nih.gov Other research has shown that active compounds can trigger apoptosis by increasing the concentration of key executioner proteins like caspase-3. researchgate.net Molecular docking studies suggest these compounds may exert their effects by inhibiting crucial proteins involved in cancer progression, such as vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comresearchgate.net

Table 3: In Vitro Anticancer Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | Cancer Cell Line | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Thiazole-hydrazide analog (4a) | A549 (Lung) | Cytotoxicity | Selective cytotoxicity observed | dergipark.org.tr |

| Thiazole-hydrazide analog (4d) | MCF-7 (Breast) | Cytotoxicity | Promising activity observed | dergipark.org.tr |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | IC50 | 2.57 µM | mdpi.comresearchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | IC50 | 7.26 µM | mdpi.comresearchgate.net |

| 1,3-Thiazole derivative with hydrazide-hydrazone (T1) | MCF-7 (Breast) | IC50 | 2.21 µg/mL | nih.gov |

| 1,3-Thiazole derivative with hydrazide-hydrazone (T38) | HepG2 (Liver) | IC50 | 1.11 µg/mL | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) (8c) | A549 (Lung) | % Inhibition at 5 µg/mL | 48% | mdpi.com |

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of various derivatives synthesized from the this compound scaffold has been evaluated against a wide range of human cancer cell lines. These studies consistently demonstrate that modifications to the core structure can yield compounds with significant, and often selective, anticancer activity.

For instance, a series of novel arylidene-hydrazinyl-thiazoles were tested against five different human cancer cell lines. nih.gov Among these, compounds featuring 2-thienyl and 3-indolyl substitutions showed outstanding cytotoxic activity. nih.gov Specifically, compounds designated 4m, 4n, and 4r were highly effective against pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cell lines at a 10 μM concentration. nih.gov Another study highlighted that new thiazole derivatives synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide showed promising activity against hepatocellular carcinoma (HepG-2) cell lines, with IC₅₀ values as low as 1.61 µg/mL. nih.gov

Similarly, indanone-based thiazolyl hydrazone derivatives have shown potent cytotoxicity against p53 mutant colorectal cancer cell lines, including HT-29, COLO 205, and KM 12, with IC₅₀ values ranging from 0.41 to 0.98 μM. nih.gov Further research on thiazole-based analogs revealed that a 3-nitrophenylthiazolyl derivative (compound 4d) exhibited high cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 1.21 μM, comparable to the reference drug sorafenib. mdpi.com

Below is an interactive table summarizing the in vitro cytotoxic activity of selected thiazole carbohydrazide derivatives.

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indanone-thiazolyl hydrazone (ITH-6) | HT-29 (Colorectal) | 0.44 μM | nih.gov |

| Indanone-thiazolyl hydrazone (ITH-6) | COLO 205 (Colorectal) | 0.98 μM | nih.gov |

| Indanone-thiazolyl hydrazone (ITH-6) | KM 12 (Colorectal) | 0.41 μM | nih.gov |

| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 μM | mdpi.com |

| 4-Chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast) | 3.52 μM | mdpi.com |

| Thiazole-thiadiazole hybrid (Compound 9) | HepG-2 (Liver) | 1.61 µg/mL | nih.gov |

| Thiazole-thiadiazole hybrid (Compound 10) | HepG-2 (Liver) | 1.98 µg/mL | nih.gov |

| 3-Thiazolyl-Coumarin (6d) | MCF-7 (Breast) | 10.5 μM | mdpi.com |

| 3-Thiazolyl-Coumarin (6b) | MCF-7 (Breast) | 11.2 μM | mdpi.com |

Investigation of Apoptosis Induction Mechanisms

A primary mechanism through which thiazole carbohydrazide derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger apoptosis through multiple cellular pathways.

Studies on arylidene-hydrazinyl-thiazole derivatives demonstrated a profound ability to induce apoptosis, which was evidenced by increased activity of caspases-3 and -7, a loss of mitochondrial membrane potential, and the modulation of Bcl-2 and Bax gene expression. nih.gov The downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax are key events in the intrinsic apoptosis pathway. nih.gov

Further mechanistic studies on an indanone-based thiazolyl hydrazone derivative, ITH-6, showed that it induces apoptosis in colorectal cancer cells and inhibits the expression of NF-κB p65 and Bcl-2. nih.gov In another study, a thiazole derivative was found to induce apoptosis in MDA-MB-231 cells, confirmed by the downregulation of Bcl-2 and upregulation of Bax protein levels. nih.gov Similarly, hybrid compounds of macrosphelide and a thiazole-containing side chain were found to induce apoptosis in human lymphoma cells in a dose- and time-dependent manner. nih.gov This process was linked to the rapid formation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and activation of the extrinsic pathway, as shown by Fas expression and caspase-8 activation. nih.gov

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, derivatives of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest at various phases. This action prevents the cells from dividing and proliferating.

For example, an indanone-based thiazolyl hydrazone derivative, ITH-6, was found to arrest p53 mutant colorectal cancer cell lines in the G2/M phase of the cell cycle. nih.gov A separate investigation into novel thiazole derivatives showed that one potent compound induced cell cycle arrest in the S phase for HCT-116 and HeLa cancer cells, and at the G2/M phase for the MCF-7 breast cancer cell line. researchgate.net

Furthermore, certain arylidene-hydrazinyl-thiazoles were reported to cause robust cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization. nih.gov Analysis of a different thiazole derivative, compound 4d, demonstrated cell cycle arrest at the G1 and G2/M phases and an increase in the pre-G1 phase, which is indicative of apoptosis. mdpi.com Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been reported to suppress cell cycle progression effectively in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov

Enzyme Inhibition Studies (e.g., VEGFR-2 inhibition)

A significant mechanism of action for many anticancer agents is the inhibition of specific enzymes that are crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key enzyme in angiogenesis (the formation of new blood vessels), a process vital for tumor expansion and metastasis. Thiazole-containing compounds have been identified as potent inhibitors of VEGFR-2. researchgate.net

A series of thiazole-based derivatives were designed and synthesized specifically as VEGFR-2 tyrosine kinase inhibitors. mdpi.com In this series, compound 4d, a 3-nitrophenylthiazolyl derivative, demonstrated good VEGFR-2 inhibitory activity. mdpi.com Other research has also focused on developing thiazole derivatives as VEGFR-2 inhibitors. One study reported a compound that displayed significant inhibitory activity against VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) of 0.044 μM, which was comparable to the known inhibitor sunitinib. researchgate.net Another project developed thieno[2,3-d]pyrimidine (B153573) derivatives targeting VEGFR-2, with one compound (10d) showing strong potential by inhibiting the enzyme and promoting apoptosis. researchgate.net

Interaction with Cellular Targets (e.g., DNA binding)

The interaction of small molecules with DNA can disrupt replication and transcription, leading to cell death. This is a well-established mechanism for many anticancer drugs. Studies on compounds structurally related to this compound suggest that this class of molecules may interact with DNA.

Research on novel thiazole-based cyanoacrylamide derivatives investigated their DNA cleavage activity. nih.gov It was found that these compounds could induce detectable cleavage of plasmid DNA, and this activity was significantly enhanced upon irradiation with UV light, suggesting a photocleavage mechanism involving singlet oxygen and superoxide (B77818) radicals. nih.gov Studies on pyridine-4-carbohydrazide derivatives, which share the carbohydrazide functional group, confirmed through UV-visible absorption titration and competitive assays that these molecules could bind to the minor groove of DNA. cmjpublishers.com The interactions were found to be spontaneous, as indicated by negative Gibbs free energy values. cmjpublishers.com While direct DNA binding studies on this compound itself are not widely reported, the activity of these related structures indicates a potential for this class of compounds to target DNA.

Structure-Activity Relationships (SAR) in Anticancer Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR analyses have provided valuable insights into which chemical modifications enhance anticancer activity.

In a series of 3-thiazolyl-coumarin derivatives, it was observed that substituting the phenyl group at position 5 of the 1,3-thiazole ring with an electron-withdrawing chlorine atom enhanced anticancer activity against MCF-7 cells. mdpi.com The chloro derivative (6d) was more potent than its methyl-substituted counterpart (6b), highlighting the influence of substituent lipophilicity and electronic effects. mdpi.com

For arylidene-hydrazinyl-thiazoles, the presence of 2-thienyl and 3-indolyl groups was found to render the compounds potent cytotoxic agents. nih.gov In another study synthesizing thiazole derivatives from 4-methyl-2-phenylthiazole-5-carbohydrazide, a close look at the structure-activity correlation indicated that the thiazole ring, along with a 1,3,4-thiadiazole (B1197879) ring, were essential for cytotoxic activity against HepG-2 cells. nih.gov The study of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives showed that compounds with calculated logP values between 3.12 and 4.94 had more potent inhibitory effects on the growth of A549 lung cancer cells. nih.gov

Enzyme Inhibition Potential

The therapeutic potential of this compound derivatives extends beyond VEGFR-2 inhibition to other clinically relevant enzymes. The versatile thiazole carbohydrazide scaffold allows for modifications that can target a variety of enzymes involved in different pathologies.

As previously detailed, VEGFR-2 is a primary target for many synthesized thiazole derivatives due to its role in tumor angiogenesis. mdpi.comresearchgate.netnih.gov The ability of these compounds to fit into the ATP-binding pocket of the kinase domain makes them effective inhibitors. For example, some 3-methylquinoxaline derivatives containing a thiazole moiety have demonstrated potent VEGFR-2 inhibition with IC₅₀ values as low as 3.2 nM, comparable to the drug sorafenib. nih.gov

Beyond cancer-related enzymes, thiazole carbohydrazide derivatives have been explored as inhibitors of other enzymes. A study reported the synthesis and evaluation of these derivatives as α-amylase inhibitors for potential antidiabetic applications. researchgate.net Several analogs showed significant α-amylase inhibition, with IC₅₀ values competitive with the standard drug acarbose. researchgate.net Another line of research demonstrated that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory activity against the fungal lanosterol C14α-demethylase, an essential enzyme for the integrity of the fungal cell membrane, suggesting their potential as anti-Candida agents. nih.gov

This broad inhibitory profile underscores the chemical tractability and pharmacological importance of the this compound core structure in designing targeted enzyme inhibitors for various diseases.

Alpha-Amylase Inhibition Studies

Thiazole-based carbohydrazide derivatives have been identified as potential inhibitors of α-amylase, an enzyme crucial for the breakdown of starch into glucose. bohrium.com Inhibition of this enzyme is a key strategy in managing blood glucose levels. researchgate.net

In one study, a series of thiazole-based carbohydrazide analogs (compounds 1-25) were synthesized and evaluated for their α-amylase inhibitory potential. researchgate.net With the exception of one analog, all compounds demonstrated inhibitory activity against α-amylase, with IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 µM. bohrium.com The standard, acarbose, had an IC50 value of 1.637 ± 0.153 µM. bohrium.com The structure-activity relationship (SAR) analysis indicated that the inhibitory potential was significantly influenced by the nature and position of substituents on the phenyl ring attached to the carbohydrazide moiety. researchgate.net For instance, compound 14 , which has a para-nitro substitution, showed outstanding inhibitory potential. bohrium.comresearchgate.net

Molecular docking studies have provided insights into the binding interactions between these thiazole derivatives and the active site of the α-amylase enzyme. bohrium.comresearchgate.net These studies confirmed that the active compounds form a stable hydrogen bond network with the amino acid residues in the enzyme's active site, including interactions like π-π stacking and hydrophobic contacts with residues such as Trp58, Tyr62, Leu162, and Leu165. researchgate.net

Table 1: α-Amylase Inhibitory Activity of Selected Thiazole Carbohydrazide Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) bohrium.comresearchgate.net |

|---|---|---|

| 1 | 2,4-dichloro | 1.763 ± 0.03 |

| 10 | 4-fluoro | 1.747 ± 0.20 |

| 14 | 4-nitro | 1.709 ± 0.12 |

| 20 | 4-methyl | 1.948 ± 0.23 |

| Acarbose (Standard) | - | 1.637 ± 0.153 |

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Derivatives of thiazole carboxamide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. nih.gov Particular focus has been placed on achieving selective inhibition of COX-2, an isoform overexpressed in many types of cancers and inflammatory conditions, over the constitutively expressed COX-1. nih.govnih.gov

A series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov One compound, 2a , demonstrated a higher preference for COX-2 inhibition, with an IC50 value of 0.95 µM for COX-2 and 2.65 µM for COX-1, resulting in a selectivity index of 2.76. nih.gov This indicates a more potent and selective inhibition of COX-2 compared to some standard structures. nih.gov The nature of the substituent on the phenyl ring was found to significantly influence the inhibitory potency and selectivity. For example, replacing a trimethoxy group with a trifluoromethyl (−CF3) group maintained the COX-2 inhibition potency while enhancing COX-1 inhibition. nih.gov

Molecular docking studies have shown that these thiazole derivatives fit within the binding pockets of COX-1 and COX-2, with specific interactions contributing to their inhibitory activity. nih.gov The development of selective COX-2 inhibitors is a significant area of research, as these compounds may reduce tumor progression and metastasis in various cancer models. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by Thiazole Carboxamide Derivative 2a

| Enzyme | IC50 (µM) nih.gov |

|---|---|

| COX-1 | 2.65 |

| COX-2 | 0.95 |

| Selectivity Index (COX-1/COX-2) | 2.76 |

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of thiazoles and related heterocyclic systems have been extensively studied as inhibitors of carbonic anhydrase (CA) isoforms. researchgate.netunifi.it CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. semanticscholar.org

Research on a series of benzo[d]thiazole-5- and 6-sulfonamides, using ethoxzolamide (B1671626) as a lead molecule, has identified several potent and selective inhibitors. researchgate.netunifi.it These compounds were tested against cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated transmembrane isoform hCA IX. researchgate.net The studies revealed that substitutions at the 2-amino position of the benzothiazole (B30560) ring led to significant variations in inhibitory activity, with some derivatives showing subnanomolar or low nanomolar inhibition constants. researchgate.net This sharp structure-activity relationship highlights the potential for developing isoform-selective CA inhibitors from this class of compounds. researchgate.net For instance, some 2-substituted-1,3,4-thiadiazole-5-sulfamides have been shown to be potent, low nanomolar inhibitors of mitochondrial isoforms hCA VA and hCA VB, while being weak inhibitors of cytosolic and membrane-associated isoforms. nih.gov

Table 3: Inhibition of Carbonic Anhydrase Isoforms by a Benzo[d]thiazole Sulfonamide Derivative

| CA Isoform | Inhibition Constant (Kᵢ) (nM) researchgate.net |

|---|---|

| hCA I | 50.1 |

| hCA II | 0.54 |

| hCA VII | 5.8 |

| hCA IX | 25.4 |

Antioxidant Properties and Mechanistic Pathways

Thiazole derivatives, particularly those incorporating a carbohydrazide or hydrazone moiety, have demonstrated significant antioxidant properties. mdpi.comnih.govnih.gov Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. nih.gov Antioxidants mitigate this damage by neutralizing ROS through mechanisms such as hydrogen atom donation (HAT) or single electron transfer (SET). nih.gov

The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comnih.gov In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov